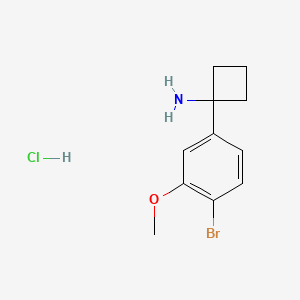
1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H14BrNO·HCl It is a cyclobutanamine derivative, characterized by the presence of a bromine atom and a methoxy group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 3-methoxyphenylcyclobutan-1-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclobutanation: The brominated intermediate is then subjected to cyclobutanation, which involves the formation of the cyclobutane ring. This step may require specific catalysts and reaction conditions to ensure the desired product is obtained.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1-(3-methoxyphenyl)cyclobutan-1-amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-bromo-3-methoxyphenyl)cyclobutan-1-carboxylic acid.
Reduction: Formation of 1-(3-methoxyphenyl)cyclobutan-1-amine.
Substitution: Formation of 1-(4-azido-3-methoxyphenyl)cyclobutan-1-amine or 1-(4-cyano-3-methoxyphenyl)cyclobutan-1-amine.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the phenyl ring may play a crucial role in its binding affinity and selectivity towards certain enzymes or receptors. The cyclobutanamine moiety may contribute to its overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(4-Bromo-3-methylphenyl)cyclobutan-1-amine: Differing by the presence of a methyl group instead of a methoxy group.
1-(4-Methoxyphenyl)cyclobutan-1-amine: Lacking the bromine atom.
1-(4-Bromophenyl)cyclobutan-1-amine: Lacking the methoxy group.
Eigenschaften
Molekularformel |
C11H15BrClNO |
|---|---|
Molekulargewicht |
292.60 g/mol |
IUPAC-Name |
1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-14-10-7-8(3-4-9(10)12)11(13)5-2-6-11;/h3-4,7H,2,5-6,13H2,1H3;1H |
InChI-Schlüssel |
XBRZIJHNGKWOCM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2(CCC2)N)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















